N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
CAS No.: 1219137-58-2
Cat. No.: VC6305363
Molecular Formula: C31H37N5O4S
Molecular Weight: 575.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219137-58-2 |
|---|---|
| Molecular Formula | C31H37N5O4S |
| Molecular Weight | 575.73 |
| IUPAC Name | N-cyclohexyl-2-[[2-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
| Standard InChI | InChI=1S/C31H37N5O4S/c1-3-26(29(38)33-21-12-5-4-6-13-21)41-31-35-23-15-9-8-14-22(23)28-34-24(30(39)36(28)31)17-18-27(37)32-19-20-11-7-10-16-25(20)40-2/h7-11,14-16,21,24,26H,3-6,12-13,17-19H2,1-2H3,(H,32,37)(H,33,38) |
| Standard InChI Key | BRHCXIOUFQPIMA-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5OC |
Introduction
N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound featuring a unique combination of functional groups, including a 2-methoxyphenyl ring, an imidazoquinazoline core, and a butanamide side chain. This compound is structurally similar to other imidazoquinazoline derivatives, which have been studied for their potential biological activities.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, similar to other imidazoquinazoline derivatives:
-
Formation of the Imidazoquinazoline Core: Achieved through cyclization reactions involving appropriate precursors.
-
Introduction of the 2-Methoxyphenyl Ring: This step involves attaching the 2-methoxyphenyl ring to the imidazoquinazoline core via a carbamoylation reaction.
-
Attachment of the Butanamide Side Chain: Typically done through a nucleophilic substitution reaction.
-
Cyclohexyl Group Introduction: Often achieved through a reductive amination reaction.
Biological Activity
While specific biological activity data for N-cyclohexyl-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is not readily available, compounds with similar structures have shown potential in various biological assays. These include interactions with enzymes or receptors that could lead to therapeutic applications.
Research Findings and Future Directions
Given the structural complexity and potential biological relevance of this compound, further research is needed to fully elucidate its mechanisms of action and biological effects. This could involve in vitro and in vivo studies to assess its efficacy and safety as a potential therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume